In-depth Technical Guide: The Chemical and Pharmacological Profile of Talipexole
In-depth Technical Guide: The Chemical and Pharmacological Profile of Talipexole
A Note to the Researcher: Initial inquiries for a comprehensive guide on "iso-Talipexole" revealed a significant challenge: a scarcity of public-domain scientific literature and definitive structural information for this specific analogue. It is referenced primarily within the catalogs of chemical suppliers as an analogue of the well-researched compound, Talipexole. Consequently, to provide a guide with the requisite scientific integrity and depth, this document will focus on the parent compound, Talipexole . The information presented herein for Talipexole will serve as a foundational and comparative resource for researchers investigating its analogues.
Introduction: Talipexole in Dopaminergic Modulation
Talipexole, also known by its developmental code B-HT920, is a synthetic, non-ergoline compound recognized for its potent agonist activity at dopamine D2 receptors.[1][2][3] It also exhibits significant affinity for α2-adrenergic receptors.[2] Marketed in Japan under the trade name Domin for the treatment of Parkinson's disease, Talipexole represents a key therapeutic agent for conditions stemming from dopaminergic dysregulation.[2][3] Its ability to directly stimulate postsynaptic D2 receptors allows it to mimic the effects of endogenous dopamine, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease.[3][4] Beyond its primary indication, Talipexole's unique pharmacological profile, including its neuroprotective properties, has made it a subject of ongoing research.[5][6] This guide provides a detailed examination of Talipexole's chemical structure, physicochemical properties, pharmacological actions, and the analytical methodologies used for its characterization.
Chemical Identity and Physicochemical Properties
A thorough understanding of a drug candidate's chemical and physical properties is fundamental to its development and formulation. These properties influence its solubility, stability, absorption, and overall bioavailability.
Chemical Structure and Nomenclature
Talipexole's core structure consists of a thiazoloazepine heterocyclic system. The precise arrangement of its atoms is crucial for its interaction with target receptors.
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IUPAC Name: 6-allyl-5,6,7,8-tetrahydro-4H-[1]thiazolo[4,5-d]azepin-2-amine[2]
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CAS Number: 101626-70-4 (for the free base)[2]
Below is a two-dimensional representation of the Talipexole chemical structure.
Caption: Simplified Synthetic Workflow for Talipexole.
Analytical Characterization and Quality Control
The identity and purity of synthesized Talipexole are confirmed using a suite of analytical techniques. These methods are also crucial for quality control in pharmaceutical formulations.
3.2.1 Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of Talipexole and quantifying it in various matrices. [9]A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. [9]Detection is commonly performed using a UV detector. For more sensitive and specific detection, especially in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. [9] 3.2.2 Spectroscopic Methods Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of Talipexole. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the molecular structure. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. [8]
Pharmacology and Mechanism of Action
Talipexole's therapeutic effects are primarily attributed to its interaction with specific neurotransmitter receptors in the central nervous system.
Primary Mechanism of Action: Dopamine D2 Receptor Agonism
Talipexole functions as a potent and direct agonist at dopamine D2 receptors. [3][10]In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. Talipexole compensates for this deficiency by directly stimulating the postsynaptic D2 receptors, thereby improving motor function. [3][4]Its efficacy is significantly enhanced when used in combination with L-dopa. [4]
Secondary Pharmacological Activities
In addition to its primary action on D2 receptors, Talipexole interacts with other receptor systems, which may contribute to its overall therapeutic profile and side effects.
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α2-Adrenoceptor Agonism: Talipexole is also an agonist at α2-adrenergic receptors. [2]This activity may influence blood pressure and other autonomic functions.
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5-HT3 Receptor Antagonism: Some studies have indicated that Talipexole can act as a 5-HT3 receptor antagonist.
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Neuroprotective Effects: Talipexole has demonstrated neuroprotective properties in preclinical models. [5][6]It has been shown to protect against MPP+-induced apoptosis by scavenging reactive oxygen species (ROS) and inducing the expression of the anti-apoptotic protein Bcl-2. [5] The following diagram illustrates the principal mechanism of action of Talipexole at the dopaminergic synapse.
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